molecular formula C11H15BrN2O3S B8297203 3-(4-Acetamidophenylsulfonamido)propyl bromide

3-(4-Acetamidophenylsulfonamido)propyl bromide

Cat. No.: B8297203
M. Wt: 335.22 g/mol
InChI Key: TZFVGQFGGGLJRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Acetamidophenylsulfonamido)propyl bromide is a useful research compound. Its molecular formula is C11H15BrN2O3S and its molecular weight is 335.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15BrN2O3S

Molecular Weight

335.22 g/mol

IUPAC Name

N-[4-(3-bromopropylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C11H15BrN2O3S/c1-9(15)14-10-3-5-11(6-4-10)18(16,17)13-8-2-7-12/h3-6,13H,2,7-8H2,1H3,(H,14,15)

InChI Key

TZFVGQFGGGLJRS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-acetylsulfanilyl chloride (57.15 g, 0.244 mol) in acetone (500 mL) and H2O (187.5 mL) at 0° C. was added 3-bromopropylamine hydrobromide (25.0 g, 0.114 mol). When a clear solution was obtained, a solution of sodium hydrogencarbonate (44.15 g, 0.526 mol) in H2O (550 mL) was added dropwise, maintaining the internal temperature at 0-5° C. When the addition was completed, the reaction mixture was heated at 50° C. for 5 h, then cooled to room temperature and poured into ice H2O with stirring. After stirring at 5° C. for 4 h, the suspension was filtered and the filter cake was washed with H2O and dried in vacuo to give 34.6 g (90%). An additional reaction was performed to give an additional 63.7 g of similar material.
Quantity
57.15 g
Type
reactant
Reaction Step One
Name
3-bromopropylamine hydrobromide
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
187.5 mL
Type
solvent
Reaction Step One
Quantity
44.15 g
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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